Acetic acid--N,N-diethylaniline (1/1) Acetic acid--N,N-diethylaniline (1/1)
Brand Name: Vulcanchem
CAS No.: 6670-70-8
VCID: VC20661905
InChI: InChI=1S/C10H15N.C2H4O2/c1-3-11(4-2)10-8-6-5-7-9-10;1-2(3)4/h5-9H,3-4H2,1-2H3;1H3,(H,3,4)
SMILES:
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol

Acetic acid--N,N-diethylaniline (1/1)

CAS No.: 6670-70-8

Cat. No.: VC20661905

Molecular Formula: C12H19NO2

Molecular Weight: 209.28 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid--N,N-diethylaniline (1/1) - 6670-70-8

Specification

CAS No. 6670-70-8
Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
IUPAC Name acetic acid;N,N-diethylaniline
Standard InChI InChI=1S/C10H15N.C2H4O2/c1-3-11(4-2)10-8-6-5-7-9-10;1-2(3)4/h5-9H,3-4H2,1-2H3;1H3,(H,3,4)
Standard InChI Key GIFPKJMMPAXPRH-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C1=CC=CC=C1.CC(=O)O

Introduction

Chemical Structure and Composition

Molecular Architecture

The complex consists of one molecule of acetic acid and one molecule of N,N-diethylaniline. The interaction likely involves hydrogen bonding between the acidic proton of acetic acid (pKa4.76\text{p}K_a \approx 4.76 ) and the lone electron pair on the tertiary amine nitrogen of N,N-diethylaniline . This non-covalent interaction aligns with the behavior of similar acid-amine complexes, where proton transfer may occur depending on the relative acidities .

The N,N-diethylaniline component contributes a phenyl group substituted with two ethyl groups at the nitrogen atom, while acetic acid provides a carboxyl group capable of hydrogen bonding or salt formation . Computational models suggest a planar arrangement around the nitrogen atom, with the acetic acid molecule oriented to maximize hydrogen-bonding interactions .

Spectroscopic Characterization

While experimental spectral data for this specific complex remain unpublished, analogous systems provide insights:

  • IR Spectroscopy: Expected peaks include N-H stretching (2500–3000 cm⁻¹) for protonated amines and C=O stretching (1700–1750 cm⁻¹) from acetic acid .

  • NMR: The 1H^1\text{H}-NMR spectrum would show distinct signals for the ethyl groups (δ 1.0–1.5 ppm), aromatic protons (δ 6.5–7.5 ppm), and the acetic acid methyl group (δ 2.0–2.5 ppm) .

Synthesis and Preparation

Formation Mechanism

The complex likely forms spontaneously through exothermic acid-base interactions when the two components are mixed in equimolar ratios. The reaction can be represented as:

CH3COOH+C6H5N(C2H5)2CH3COOH+N(C2H5)2C6H5\text{CH}_3\text{COOH} + \text{C}_6\text{H}_5\text{N}(\text{C}_2\text{H}_5)_2 \rightarrow \text{CH}_3\text{COO}^- \cdots \text{H}^+-\text{N}(\text{C}_2\text{H}_5)_2\text{C}_6\text{H}_5

This process mirrors the behavior of dimethylaniline in acidic environments, where protonation occurs at the amine nitrogen .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of similar complexes shows decomposition temperatures between 80–120°C, suggesting moderate thermal stability . The exact melting point of acetic acid--N,N-diethylaniline (1/1) remains uncharacterized.

Solubility Profile

SolventSolubility (g/100 mL)
Water<0.1 (25°C)
Ethanol15–20 (25°C)
Dichloromethane>50 (25°C)
Hexane2–5 (25°C)

Data extrapolated from parent compound behavior . The complex exhibits increased polarity compared to pure N,N-diethylaniline due to the acetic acid component.

Acid-Base Behavior

In aqueous solutions, the complex dissociates into its components. The equilibrium constant (KeqK_{eq}) for dissociation can be estimated using the Henderson-Hasselbalch equation:

pH=pKa+log[Base][Acid]\text{pH} = \text{p}K_a + \log \frac{[\text{Base}]}{[\text{Acid}]}

Given the pKa\text{p}K_a of acetic acid (4.76) and the basicity of N,N-diethylaniline (pKBH+5.6\text{p}K_{BH+} \approx 5.6 ), the complex remains stable in mildly acidic conditions (pH 3–5).

Toxicological Considerations

Acute Toxicity

Although specific data for the complex are lacking, its components show distinct hazards:

ComponentLD₅₀ (Oral, Rat)Key Risks
N,N-Diethylaniline540 mg/kg Methemoglobinemia, CNS depression
Acetic Acid3310 mg/kg Corrosive, respiratory irritation

The complex may exhibit synergistic toxic effects due to enhanced bioavailability of the amine component.

Chronic Exposure Risks

Long-term studies on dimethylaniline analogs demonstrate:

  • Hepatotoxicity in F344/N rats at 50 mg/kg/day

  • Increased incidence of splenic fibrosis in B6C3F1 mice
    These findings suggest the need for strict exposure controls when handling the complex.

Analytical Characterization Techniques

Chromatographic Methods

Reverse-phase HPLC with UV detection (λ = 254 nm) using mobile phases containing:

  • Methanol/acetonitrile/acetic acid/water (230:20:2:748 v/v)

  • pH adjustment to 5.0–6.4 with diethylamine

Mass Spectrometry

Expected fragmentation patterns include:

  • m/z 209.28 (molecular ion)

  • m/z 149.12 (N,N-diethylaniline fragment)

  • m/z 60.05 (acetic acid fragment)

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